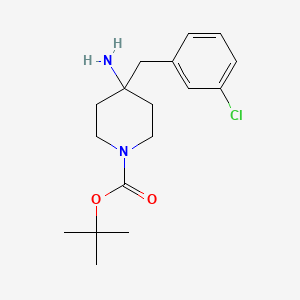

tert-Butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate

Description

tert-Butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, an amino group, and a 3-chlorobenzyl substituent at the 4-position of the piperidine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways.

Properties

IUPAC Name |

tert-butyl 4-amino-4-[(3-chlorophenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-9-7-17(19,8-10-20)12-13-5-4-6-14(18)11-13/h4-6,11H,7-10,12,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICZWCGAMHUJMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate typically involves the reaction of 4-amino-4-(3-chlorobenzyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the intermediate . The reaction proceeds as follows:

- Dissolve 4-amino-4-(3-chlorobenzyl)piperidine in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Step 1: Formation of the Piperidine Core

The piperidine ring is often synthesized via alkylation of a nitrile intermediate. For example, tert-butyl 4-cyanopiperidine-1-carboxylate undergoes alkylation with 3-chlorobenzyl bromide under basic conditions (e.g., n-BuLi or Grignard reagents) to introduce the 3-chlorobenzyl group at the 4-position .

Step 2: Hydrolysis of the Nitrile

The nitrile group is hydrolyzed to a carboxylic acid using acidic conditions (e.g., acetic acid and concentrated sulfuric acid at elevated temperatures) . Subsequent treatment with Boc₂O (di-tert-butyl dicarbonate) converts the acid into the tert-butyl carbamate .

Step 3: Deprotection of the Carbamate

The tert-butyl carbamate group is removed via acid hydrolysis (e.g., trifluoroacetic acid) to yield the final amine .

Key Reaction Steps and Conditions

NMR Spectroscopy

The compound exhibits characteristic NMR shifts for the piperidine ring and aromatic substituent:

-

¹H NMR (CDCl₃):

-

¹³C NMR (CDCl₃):

LC-MS Data

Comparison of Reaction Conditions

Scientific Research Applications

Pharmacological Studies

Tert-butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate has been investigated for its role as a selective inhibitor of specific protein kinases, particularly Protein Kinase B (PKB/Akt). This kinase plays a crucial role in various cellular processes including metabolism, proliferation, cell survival, growth, and angiogenesis. The compound has shown promise in inhibiting PKB activity, which is often dysregulated in several cancers such as prostate and breast cancer .

Cancer Therapy

The compound's ability to selectively inhibit PKB suggests its potential use in cancer therapy. In preclinical studies, modifications of piperidine derivatives have demonstrated significant antitumor activity against human tumor xenografts in animal models. For instance, compounds structurally related to this compound exhibited favorable pharmacokinetic properties and reduced toxicity while maintaining efficacy against cancer cells .

Neuroprotective Effects

Research indicates that derivatives of piperidine compounds can exert neuroprotective effects. Tert-butyl derivatives have been evaluated for their ability to inhibit amyloid-beta aggregation, which is implicated in Alzheimer’s disease. These studies suggest that such compounds could potentially be developed into therapeutic agents for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target being studied .

Comparison with Similar Compounds

Halogen-Substituted Analogs

- tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (CAS: 917925-62-3): Replacing the 3-chlorobenzyl group with a 4-bromophenyl substituent increases molecular weight (Br vs. Cl) and alters electronic properties. Bromine’s larger atomic radius may enhance van der Waals interactions in target binding but reduce metabolic stability compared to chlorine .

- tert-Butyl 4-amino-4-((3',5'-dichloro-[1,1'-biphenyl]-4-yl)methyl)piperidine-1-carboxylate: The dichlorobiphenyl group introduces greater steric bulk and lipophilicity, which could improve binding affinity in hydrophobic pockets but reduce aqueous solubility. This analog is explored in molecular glue research for protein degradation applications .

Heteroaromatic and Aliphatic Substituents

- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7): Substituting the 3-chlorobenzyl group with pyridin-3-yl introduces a basic nitrogen, enhancing hydrogen-bonding capacity and solubility in polar solvents. This modification is advantageous for targeting enzymes or receptors with polar active sites .

- However, the absence of aromaticity reduces π-π stacking interactions compared to the 3-chlorobenzyl analog .

Functional Group Modifications on the Piperidine Ring

- tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate: Fluorination at the 3-position increases electronegativity and metabolic stability. The difluoro motif may enhance bioavailability but could alter steric interactions in target binding compared to the unfluorinated parent compound .

- tert-Butyl 4-amino-4-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate (CAS: 1874211-56-9): The tetrazole group introduces acidity (pKa ~4.5–5.5) and mimics carboxylic acids in drug design, enabling ionic interactions with basic residues in targets such as kinases or proteases .

Table 1: Key Properties of Selected Analogs

| Compound Name | Molecular Weight (g/mol) | Substituent | Key Property Differences |

|---|---|---|---|

| Target compound (3-chlorobenzyl) | ~329.84 | 3-Cl-benzyl | Balanced lipophilicity, moderate stability |

| 4-Bromophenyl analog (CAS 917925-62-3) | ~374.29 | 4-Br-phenyl | Higher molecular weight, lower metabolic stability |

| Pyridin-3-yl analog (CAS 1707580-61-7) | 277.36 | Pyridin-3-yl | Enhanced solubility, basic nitrogen |

| Dichlorobiphenyl analog | ~450.30 | 3',5'-dichloro-biphenyl | High lipophilicity, steric bulk |

Biological Activity

Tert-butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and enzyme inhibition. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, an amino group, and a chlorobenzyl moiety attached to the piperidine ring. Its molecular formula is , and it has a molecular weight of approximately 320.86 g/mol. The presence of the chlorobenzyl group may influence its interaction with biological targets.

-

Enzyme Inhibition :

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : DPP-4 is implicated in glucose metabolism and is a target for diabetes treatment. Compounds similar to this compound have shown promise in inhibiting this enzyme, thereby enhancing insulin secretion and reducing glucagon levels .

- Cholinesterase Inhibition : The structural features of this compound suggest potential activity against cholinesterase, which could be beneficial in treating Alzheimer's disease by preventing the breakdown of acetylcholine .

-

Anticancer Activity :

- Recent studies indicate that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors .

- The mechanism often involves interaction with specific receptors or pathways that regulate cell proliferation and survival.

Structure-Activity Relationships (SAR)

The biological activity of piperidine derivatives can be significantly influenced by their structural components:

- Amino Group : Essential for receptor binding and activity.

- Chlorobenzyl Moiety : Enhances lipophilicity, potentially improving membrane permeability and target interaction.

- Tert-butyl Group : Contributes to steric hindrance, which may affect binding affinity to biological targets.

Case Studies

- Anticancer Efficacy :

- DPP-4 Inhibition :

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆ClN₂O₂ |

| Molecular Weight | 320.86 g/mol |

| Potential Activities | DPP-4 inhibition, anticancer |

| Target Diseases | Diabetes, cancer |

Q & A

Basic Research Questions

What are the recommended synthetic routes for tert-Butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, including condensation, reduction, and protection/deprotection steps. For example, analogous compounds like tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate are synthesized via reaction of 3-nitrobenzaldehyde with 4-N-BOC-aminopiperidine, followed by catalytic hydrogenation . Key intermediates should be characterized using:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC to assess purity (>95% recommended for research use) .

What safety precautions are critical during handling, and how should waste be managed?

- GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

- Handling : Use PPE (gloves, lab coat, eye protection) and work in a fume hood to avoid inhalation. Avoid contact with water or heat sources .

- Waste Management : Segregate waste and dispose via certified hazardous waste contractors. Neutralize reactive groups (e.g., amines) before disposal .

How is the compound typically purified, and what solvents are optimal?

Purification often involves:

- Silica gel column chromatography with gradients of ethyl acetate/hexane.

- Recrystallization using solvents like dichloromethane or methanol.

- Solvent selection : Avoid protic solvents if the compound is base-sensitive; use anhydrous conditions for reactions involving the tert-butyl carbamate group .

Advanced Research Questions

How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Catalysts : Triethylamine or DMAP can enhance coupling reactions (e.g., carbamate formation) .

- Temperature Control : Maintain reactions at 0–20°C for nitro group reductions to prevent side reactions.

- Continuous Flow Systems : Improve reproducibility and scalability for industrial applications .

What analytical methods resolve structural ambiguities in derivatives of this compound?

- Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of stereochemistry and substituent positioning .

- 2D NMR Techniques (e.g., COSY, NOESY): Clarify proton-proton correlations and spatial arrangements of the 3-chlorobenzyl group .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbamate) .

How should researchers address discrepancies in toxicity data across studies?

- Data Cross-Validation : Compare acute toxicity classifications (e.g., Category 4 in EU-GHS vs. unclassified in other studies) by referencing multiple SDS sources .

- In Silico Modeling : Use tools like ECOSAR to predict ecotoxicity if experimental data is lacking .

- In Vitro Testing : Perform cytotoxicity assays (e.g., MTT) on relevant cell lines to supplement regulatory data .

What strategies mitigate instability of the tert-butyl carbamate group during functionalization?

- Protecting Group Alternatives : Use acid-labile groups (e.g., Boc) that can be selectively removed under mild conditions (TFA/DCM) .

- Low-Temperature Workup : Quench reactions at ≤0°C to prevent premature deprotection.

- Stability Monitoring : Track degradation via LC-MS over 24–72 hours under storage conditions (e.g., -20°C in anhydrous DMSO) .

Application-Oriented Questions

How is this compound utilized as a precursor in drug development?

- Intermediate for Bioactive Molecules : The 3-chlorobenzyl and piperidine moieties are common in kinase inhibitors and CNS-targeting agents. For example, similar compounds are used to synthesize analogs with modified pharmacokinetic profiles .

- Radiolabeling : Introduce isotopes (e.g., ¹⁴C) at the benzyl position for metabolic studies .

What role does the 3-chlorobenzyl group play in biochemical assays?

- Hydrophobic Interactions : Enhances binding to lipophilic enzyme pockets (e.g., serotonin receptors).

- Electron-Withdrawing Effects : The chlorine atom stabilizes transition states in nucleophilic substitution reactions during derivatization .

Data Contradiction Analysis

How can conflicting solubility data be reconciled for this compound?

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify optimal conditions.

- Literature Comparison : Cross-reference PubChem entries with experimental SDS data (e.g., log P values) .

Why do some studies report higher reactivity of the piperidine ring than others?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.